![molecular formula C8H3BrN2S2 B2472496 2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) CAS No. 1396878-59-3](/img/structure/B2472496.png)

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

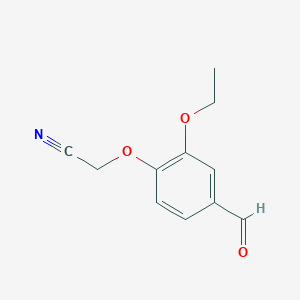

“2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” is a bromo derivative of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), also known as isoBBT . It is an electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Synthesis Analysis

The compound was selectively obtained from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy, and mass spectrometry .Molecular Structure Analysis

The electronic structure and delocalization in “2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” were studied using X-ray diffraction analysis and ab initio calculations .Chemical Reactions Analysis

The compound has been shown to increase in reactivity in aromatic nucleophilic substitution reactions . It does not reduce the ability to undergo cross-coupling reactions .Physical And Chemical Properties Analysis

The compound is slightly soluble in water .科学的研究の応用

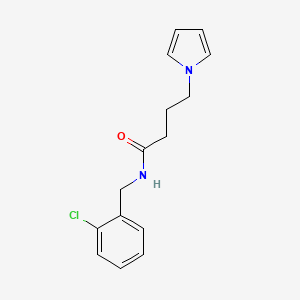

- Application : Researchers have investigated isoBBT for its potential use in designing efficient OLEDs and OSCs. Its electronic structure makes it suitable for these optoelectronic devices .

- Application : By selectively introducing aryl groups at specific positions, they aim to develop novel compounds for organic photovoltaic components .

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Selective Arylation Reactions

Synthesis of Monosubstituted IsoBBT Compounds

作用機序

Target of Action

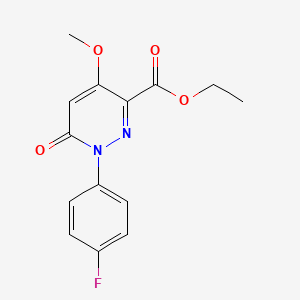

2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Therefore, the primary targets of this compound are the molecules involved in the photovoltaic process.

Mode of Action

The compound acts as an electron-withdrawing building block in the synthesis of organic dyes . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character .

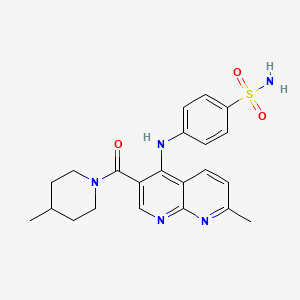

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s electron-withdrawing properties and its ability to undergo aromatic nucleophilic substitution reactions and cross-coupling reactions play a crucial role in these pathways .

Result of Action

The result of the action of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is the production of effective photovoltaic materials . These materials have various applications in optoelectronics .

将来の方向性

特性

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSSKTCCOCQRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)Br)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)

![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)

![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)

![Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2472420.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)

![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)